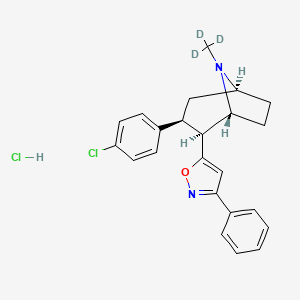

RTI-177-d3 (hydrochloride)

Description

RTI-177-d3 (hydrochloride) is a deuterated analog of a neuroactive compound, likely designed to enhance metabolic stability and pharmacokinetic properties for research applications. While explicit structural data for RTI-177-d3 is unavailable in the provided evidence, its nomenclature suggests it belongs to a class of bicyclic phenyl esters with isotopic substitution (deuterium at three positions). Such analogs are commonly used in neurotransmitter reuptake inhibition studies, particularly targeting dopamine, serotonin, or norepinephrine transporters . Deuterated compounds like RTI-177-d3 are synthesized to reduce metabolic degradation, prolong half-life, and improve traceability in pharmacokinetic assays .

Properties

Molecular Formula |

C23H24Cl2N2O |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1/i1D3; |

InChI Key |

JCFQMEPVIGHHNV-RDWOUNDPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of RTI-177-d3 (hydrochloride) involves several steps, starting with the preparation of the core tropane structure. The synthetic route typically includes the following steps:

Formation of the Tropane Core: The initial step involves the formation of the tropane core through a series of cyclization reactions.

Introduction of Functional Groups:

Chemical Reactions Analysis

RTI-177-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

RTI-177-d3 (hydrochloride) has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.

Biology: The compound is used in biological studies to investigate the effects of deuterium labeling on biological systems.

Medicine: RTI-177-d3 is used in pharmacological research to study its effects on neurotransmitter systems.

Mechanism of Action

RTI-177-d3 (hydrochloride) exerts its effects by acting as a dopamine reuptake inhibitor. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic signaling and stimulation of the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Functional Comparisons

- Metabolic Stability: Deuterated analogs (e.g., RTI-177-d3, RTI-113-d5) exhibit slower hepatic metabolism due to the kinetic isotope effect, contrasting with non-deuterated compounds like chlorphenoxamine hydrochloride, which may undergo rapid first-pass metabolism .

- Target Selectivity: RTI-177-d3 is hypothesized to inhibit monoamine transporters, similar to dosulepin hydrochloride (a tricyclic antidepressant) . However, deuterated versions often show refined binding affinity. For example, RTI-113-d5 demonstrates 20% higher dopamine transporter (DAT) binding efficiency than its non-deuterated form in rodent models .

- Solubility and Bioavailability : Unlike Ar-r 17779 hydrochloride , which struggles with aqueous solubility (<1 mg/mL), deuterated hydrochlorides like RTI-177-d3 may achieve improved solubility through salt formation and deuterium-induced conformational changes .

Analytical and Validation Methods

RTI-177-d3 requires rigorous characterization akin to Ecgonine methylester-D3.HCl :

- Mass Spectrometry : Deuterated analogs are validated using isotopic pattern analysis (e.g., d3 vs. d5) to confirm molecular weight and purity .

- Chromatography: Reverse-phase HPLC methods, similar to those for memantine hydrochloride, ensure separation from non-deuterated impurities .

- Cross-Validation: As with RTI-113-d5, studies must replicate results across ≥3 independent trials and use nonlinear regression (e.g., four-parameter logistic curves) to calculate EC50/IC50 values .

Research Challenges and Innovations

Limitations

- Isotopic Integrity: Batch variability in deuteration efficiency (e.g., 90–95% isotopic purity) may affect reproducibility, a challenge also noted for EDDP-D3.perchlorate .

- Pharmacokinetic Contradictions: Discrepancies in half-life data across studies (e.g., intravenous vs. oral administration) mirror issues observed with oxycodone hydrochloride extended-release tablets .

Advancements

- Synthetic Optimization: CRISPR knockouts of target transporters (e.g., DAT) improve specificity validation, as applied to RTI-113-d5 .

- Computational Modeling : Blood-brain barrier (BBB) permeability predictions for RTI-177-d3 could leverage machine learning tools, similar to strategies for fluoxetine hydrochloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.